4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

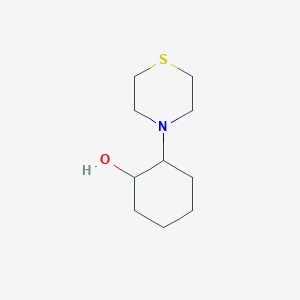

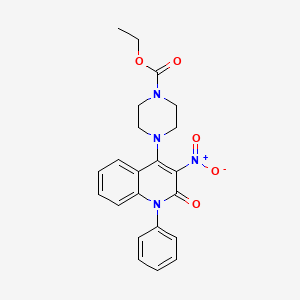

The compound “4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridazine ring, and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the benzamide group and the pyridazine ring would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the benzamide group. The pyridazine ring is a heterocyclic compound and may undergo reactions typical of such structures. The benzamide group could potentially undergo hydrolysis, forming an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group and the pyridazine ring could potentially increase the compound’s melting and boiling points compared to simpler organic molecules. The methoxy groups could also increase the compound’s solubility in polar solvents .Scientific Research Applications

Metabolic Properties and Antineoplastic Potential

A study on a structurally similar compound, JS-38, revealed its metabolism and disposition in rats, highlighting its unique pharmacologic property of accelerating bone-marrow cell formation. This suggests potential applications in oncology and regenerative medicine (Zhang et al., 2011).

Chemical Synthesis and Structural Analysis

Research on benzamides similar to the compound has led to the development of new synthetic methods. For instance, the Bischler-Napieralski reaction was used to synthesize and analyze the structure of related compounds, contributing to the understanding of benzamide chemistry (Browne et al., 1981).

Antimicrobial and Docking Studies

The synthesis of related benzamides has been explored for their antimicrobial properties. For example, the study by Talupur et al. (2021) involved synthesizing and characterizing benzamide derivatives, including molecular docking studies, to understand their interaction with biological targets (Talupur et al., 2021).

Crystal Structure and Supramolecular Aggregation

Research on similar benzamides has also focused on their crystal structures and supramolecular interactions. Kranjc et al. (2012) investigated the crystal structures of related compounds, providing insights into their molecular interactions (Kranjc et al., 2012).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of benzamides related to the compound , such as the study by Bhaskar et al. (2019), contribute to the broader understanding of this class of compounds (Bhaskar et al., 2019).

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized benzamide derivatives for potential anti-tubercular applications, showcasing the versatility of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).

Future Directions

properties

IUPAC Name |

4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOQVIJVXFUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)